molecular formula C6Br2N4 B2421274 3,6-Dibromopyrazine-2,5-dicarbonitrile CAS No. 1391026-27-9

3,6-Dibromopyrazine-2,5-dicarbonitrile

Cat. No.: B2421274
CAS No.: 1391026-27-9
M. Wt: 287.902
InChI Key: BZVZWWZUTZAEJY-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazine-2,5-dicarbonitrile is a chemical compound with the CAS Number: 1391026-27-9 and a molecular weight of 287.9 . It is a solid substance .


Synthesis Analysis

The synthesis of molecules similar to this compound, such as those bearing a thiophene ring directly attached to the pyrazine core, has been achieved through Suzuki–Miyaura cross-coupling reactions .


Molecular Structure Analysis

The linear formula of this compound is C6Br2N4 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, dicyanopyrazines, a related class of compounds, have been shown to be powerful photoredox catalysts . They can undergo single electron transfer (SET) either from or to the catalyst/substrate .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Prion Disease Research

  • Prion Inhibition: 2-Aminopyridine-3,5-dicarbonitrile compounds, related to 3,6-Dibromopyrazine-2,5-dicarbonitrile, have been identified as inhibitors of prion replication in cultured cells. A structure-activity relationship study on this scaffold revealed compounds with significantly improved bioactivity against infectious prion isoforms, suggesting potential for evaluating these compounds in animal models of prion disease (May et al., 2007).

Optical and Electronic Material Development

  • Optical Properties in Dye Synthesis: A study explored the synthesis of dyes from derivatives of dicarbonitrile, producing compounds with high absorption in the UV-VIS region. These dyes, due to their extended absorption bands, have potential applications in various optoelectronic devices and sensors for technology, including solar cell absorption enhancement (Ali et al., 2022).

Antimycobacterial Applications

  • Antimycobacterial Activity: N-substituted 3-aminopyrazine-2,5-dicarbonitriles, related to this compound, have been synthesized and evaluated for antimycobacterial activity. This research revealed notable activity against Mycobacterium tuberculosis and other mycobacteria, contributing to the development of new antimycobacterial agents (Zítko et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition for Metals: Research on 2-aminobenzene-1,3-dicarbonitriles derivatives, similar in structure to this compound, demonstrated their effectiveness as corrosion inhibitors for metals such as mild steel and aluminum. These compounds showed high efficiency in protecting metal surfaces in corrosive environments (Verma et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H301+H311+H331-H315-H319, indicating various hazards including toxicity if swallowed, in contact with skin, or if inhaled, as well as causing skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

3,6-Dibromopyrazine-2,5-dicarbonitrile plays a significant role in biochemical reactions due to its electron-deficient nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate intermolecular interactions and improve molecular packing, which is beneficial for charge generation, transport, and collection . These interactions are crucial for optimizing the performance of organic solar cells (OSCs), where this compound acts as a solid additive .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to improve molecular packing and charge transport can significantly impact cellular processes, leading to enhanced efficiency in applications such as organic solar cells . Detailed studies on its specific effects on different cell types are still limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electron-deficient building block, facilitating charge generation and transport. The compound’s ability to modulate intermolecular interactions and improve molecular packing is key to its function . These properties make it a valuable additive in enhancing the performance of organic solar cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific studies on its long-term effects on cellular function are limited, its stability and effectiveness as a solid additive in organic solar cells have been demonstrated

Properties

IUPAC Name

3,6-dibromopyrazine-2,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVZWWZUTZAEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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